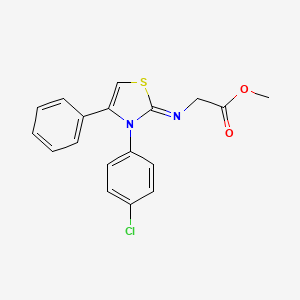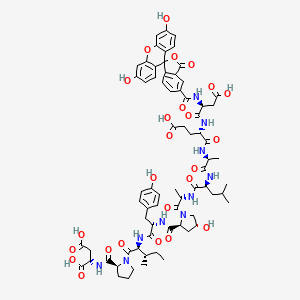
FAM-DEALA-Hyp-YIPD
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FAM-DEALA-Hyp-YIPD is a fluorescent peptide derived from hypoxia-inducible factor 1-alpha (HIF-1α). This compound is primarily used to evaluate the effect of von Hippel-Lindau (VHL) binding on degradation activity. It has an excitation maximum at 485 nm and an emission maximum at 535 nm, making it useful in fluorescence polarization displacement assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
FAM-DEALA-Hyp-YIPD is synthesized through solid-phase peptide synthesis (SPPS). The sequence of the peptide is Asp-Glu-Ala-Leu-Ala-Hyp-Tyr-Ile-Pro-Asp, with modifications at specific residues: Asp-1 is modified with 5-FAM (fluorescein), and Hyp-6 is hydroxyproline .
Industrial Production Methods
The industrial production of this compound involves automated peptide synthesizers, which allow for the precise addition of amino acids in the correct sequence. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Analyse Des Réactions Chimiques
Types of Reactions
FAM-DEALA-Hyp-YIPD primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It is used to assess VHL binding in fluorescence polarization displacement assays .
Common Reagents and Conditions
The peptide is typically dissolved in phosphate-buffered saline (PBS) at a concentration of 1 mg/ml. The fluorescence polarization displacement assay involves the VHL protein complex, which includes elongin B and elongin C .
Major Products Formed
The primary product of interest is the fluorescent complex formed between this compound and the VHL protein complex. This interaction is used to study the binding kinetics and degradation activity of VHL .
Applications De Recherche Scientifique
FAM-DEALA-Hyp-YIPD is widely used in scientific research to study the interaction between HIF-1α and VHL. This interaction is crucial for understanding the regulation of HIF-1α, which plays a significant role in cellular responses to hypoxia. The peptide is used in:
Chemistry: To study protein-protein interactions and binding kinetics.
Biology: To investigate the role of HIF-1α in cellular hypoxia responses.
Medicine: To explore potential therapeutic targets for diseases related to hypoxia, such as cancer and chronic anemia.
Industry: In the development of assays for drug discovery and development
Mécanisme D'action
FAM-DEALA-Hyp-YIPD exerts its effects by binding to the VHL protein complex. This binding is measured using fluorescence polarization displacement assays. The peptide mimics the binding mode of HIF-1α, allowing researchers to study the interaction between HIF-1α and VHL. This interaction is crucial for the degradation of HIF-1α under normoxic conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
DEALA-Hyp-YIPD: A non-fluorescent version of the peptide.
FAM-DEALA-Hyp-YIPMDDDFQLRSF: A longer version of the peptide with additional amino acids
Uniqueness
FAM-DEALA-Hyp-YIPD is unique due to its fluorescent properties, which make it particularly useful in fluorescence polarization displacement assays. Its ability to mimic the binding mode of HIF-1α allows for detailed studies of the VHL-HIF-1α interaction, which is not possible with non-fluorescent peptides .
Propriétés
Formule moléculaire |
C71H84N10O25 |
|---|---|
Poids moléculaire |
1477.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]propanoyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C71H84N10O25/c1-7-33(4)58(68(101)80-22-8-9-51(80)65(98)78-50(69(102)103)30-57(90)91)79-64(97)48(24-36-10-13-38(82)14-11-36)77-66(99)52-26-41(85)31-81(52)67(100)35(6)73-62(95)47(23-32(2)3)75-59(92)34(5)72-61(94)46(20-21-55(86)87)74-63(96)49(29-56(88)89)76-60(93)37-12-17-43-42(25-37)70(104)106-71(43)44-18-15-39(83)27-53(44)105-54-28-40(84)16-19-45(54)71/h10-19,25,27-28,32-35,41,46-52,58,82-85H,7-9,20-24,26,29-31H2,1-6H3,(H,72,94)(H,73,95)(H,74,96)(H,75,92)(H,76,93)(H,77,99)(H,78,98)(H,79,97)(H,86,87)(H,88,89)(H,90,91)(H,102,103)/t33-,34-,35-,41+,46-,47-,48-,49-,50-,51-,52-,58-/m0/s1 |
Clé InChI |
HZSHAEZSTDCNEY-LNDUXEJGSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O |
SMILES canonique |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CC(CN3C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


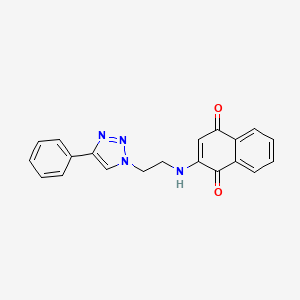
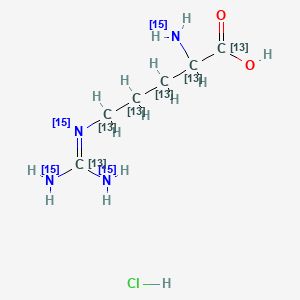
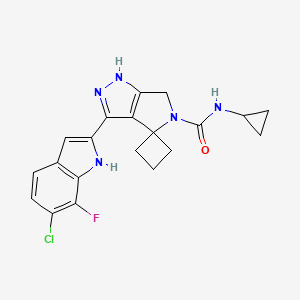
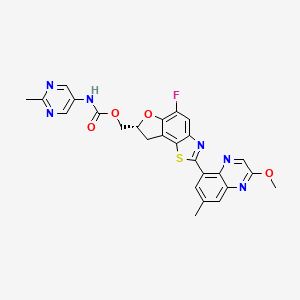
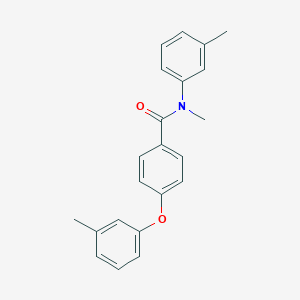

![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)


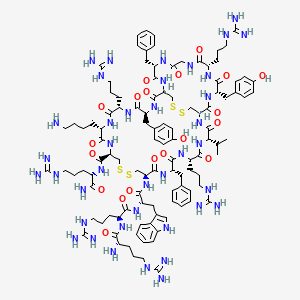

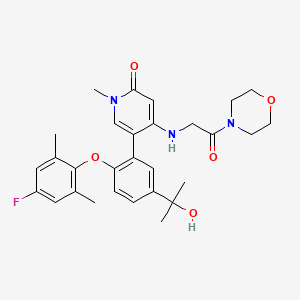
![(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15138346.png)
